molecular formula C22H21N5O3 B2755936 9-(4-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898446-70-3

9-(4-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2755936
CAS RN: 898446-70-3
M. Wt: 403.442
InChI Key: ZCXQLQDUKWASFP-UHFFFAOYSA-N
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Description

A chemical compound’s description typically includes its systematic name, common name (if applicable), and its structural formula. The structural formula represents the arrangement of atoms in the molecule of the compound .


Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This can include the types of reactions used, the conditions under which the reactions occur, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include studying the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products of the reaction .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, density, molecular weight, and solubility. These properties can be determined using various laboratory techniques .

Scientific Research Applications

Tautomerism and Molecular Interactions

Research on similar purine derivatives has focused on tautomerism and the effect of molecular interactions on tautomeric equilibria. For instance, studies have shown how changes from an inert to a polar environment can alter the tautomeric equilibria of purine and pyrimidine bases, significantly impacting their stability and interactions within biological systems (Person et al., 1989). This type of research can provide insights into how the specific arrangement of functional groups in "9-(4-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" might affect its behavior and potential applications.

Environmental Fate and Behavior

Another area of research relevant to similar compounds includes the study of their environmental fate and behavior. For example, the biodegradation and persistence of parabens, which share some structural similarities with the compound , have been extensively studied to understand their environmental impact and degradation pathways (Haman et al., 2015). Such studies could guide investigations into how "9-(4-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" might interact with environmental systems and how it could be safely managed or degraded.

Biodegradation and Toxicological Effects

Research on the biodegradation and toxicological effects of compounds like bisphenol A and its analogs can also provide a framework for studying "9-(4-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide". Studies have explored the mechanisms through which these compounds affect mammalian systems, including potential endocrine-disrupting effects and impacts on reproductive health (Lagos-Cabré & Moreno, 2012). Investigating the biological activity and potential health implications of the compound could be critical for its application in pharmaceuticals or other areas.

Antioxidant Activity and Health Implications

Lastly, the study of antioxidant properties of hydroxycinnamic acids highlights the importance of structure-activity relationships in determining the biological effects of compounds (Razzaghi-Asl et al., 2013). This research approach could be applied to "9-(4-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" to explore its potential antioxidant activity and its implications for health and disease prevention.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. For pharmaceutical compounds, this often involves how the compound interacts with biological molecules in the body .

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. This information is typically included in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Future directions for the study of a compound can include potential applications, further studies needed to understand its properties, and potential improvements to its synthesis .

properties

IUPAC Name

9-(4-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-3-13-5-7-14(8-6-13)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)15-9-11-16(12-10-15)30-4-2/h5-12H,3-4H2,1-2H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXQLQDUKWASFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)OCC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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